

# Application Note: High-Pressure Liquid Chromatographic Determination of Sulfisoxazole

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## Compound of Interest

Compound Name: Sulfisoxazole

Cat. No.: B1429319

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## Introduction

Sulfisoxazole is a sulfonamide antibiotic used to treat a variety of bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms and biological matrices to ensure product quality, and for pharmacokinetic studies. High-Pressure Liquid Chromatography (HPLC) with UV detection is a widely used technique for the determination of sulfisoxazole due to its specificity, sensitivity, and accuracy.<sup>[1][2]</sup> This application note provides a detailed protocol for the HPLC determination of sulfisoxazole in various pharmaceutical preparations.

## Principle

The method described herein utilizes reversed-phase HPLC to separate sulfisoxazole from other components in the sample matrix. A C18 column is employed as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile, water, and an acidic modifier is used to elute the analyte.<sup>[1][2][3]</sup> The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is achieved by monitoring the UV absorbance of the eluate at a specific wavelength, typically 254 nm, where sulfisoxazole exhibits strong absorbance.<sup>[1][2]</sup> For quantitative analysis, an internal standard such as sulfabenzamide or sulfadimethoxine can be used to improve the precision of the method.<sup>[1][3][4]</sup>

## Experimental Protocols

## 1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions.

Parameter	Recommended Conditions
HPLC System	A liquid chromatograph equipped with a 254 nm UV detector
Column	μBondapak C18, 300 x 3.9 mm
Mobile Phase	Acetonitrile : Acetic Acid : Water (22.5 : 1 : 76.5, v/v/v)
Flow Rate	1.5 mL/min
Injection Volume	10 μL
Column Temperature	Ambient
Detection Wavelength	254 nm
Internal Standard	Sulfabenzamide (approximately 1.0 mg/mL in methanol)

## 2. Preparation of Solutions

- Mobile Phase: Prepare a mixture of acetonitrile, acetic acid, and water in the ratio of 22.5:1:76.5. Filter and degas the mobile phase before use.
- Internal Standard Solution: Accurately weigh and dissolve an appropriate amount of sulfabenzamide in methanol to obtain a solution with a concentration of approximately 1.0 mg/mL.[\[1\]](#)
- Standard Preparation: Accurately weigh about 25 mg of USP Sulfisoxazole Reference Standard and transfer it to a 100 mL volumetric flask. Add 25.0 mL of the Internal Standard Solution and dilute to volume with methanol.[\[1\]](#)
- Sample Preparation:

- Tablets: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to about 500 mg of sulfisoxazole into a 100 mL volumetric flask. Add 25 mL of methanol and shake for 30 minutes. Dilute to volume with methanol and filter. Transfer 5.0 mL of the filtrate to a 100 mL volumetric flask containing 25.0 mL of the Internal Standard Solution, and dilute to volume with methanol.[\[1\]](#)
- Liquids (Injections and Ophthalmic Solutions): Accurately transfer a volume of the liquid dosage form containing approximately 200 mg of sulfisoxazole to a 200 mL volumetric flask and dilute to volume with methanol. Pipette 25.0 mL of this solution into a 100 mL volumetric flask containing 25.0 mL of the Internal Standard Solution, and dilute to volume with methanol.[\[1\]](#)
- Ointments: Accurately weigh a portion of the ointment containing about 200 mg of sulfisoxazole into a separatory funnel. Add 50 mL of n-heptane and shake to dissolve. Extract with three 25 mL portions of a water-methanol (1:2) mixture. Combine the extracts in a volumetric flask and dilute to volume with methanol. Proceed as with the liquid preparations.[\[1\]](#)

### 3. System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria. Equilibrate the column with the mobile phase at a flow rate of 1.5 mL/min. The retention time for sulfisoxazole should be between 6 and 10 minutes. The resolution between sulfisoxazole and the internal standard (sulfabenzamide) should be greater than 2.0. The relative standard deviation for replicate injections of the standard preparation should be less than 2.0%.[\[1\]](#)

### 4. Data Analysis

Calculate the ratio of the peak area of sulfisoxazole to the peak area of the internal standard for both the standard and sample solutions. The concentration of sulfisoxazole in the sample can be determined using the following formula:

$$\text{Concentration\_sample} = (\text{Area\_sulfisoxazole\_sample} / \text{Area\_IS\_sample}) * (\text{Concentration\_IS} / (\text{Area\_sulfisoxazole\_std} / \text{Area\_IS\_std})) * \text{Dilution\_factor}$$

## Quantitative Data Summary

The following tables summarize the validation data from a collaborative study of a similar HPLC method for sulfisoxazole determination.[\[3\]](#)[\[4\]](#)

Table 1: Recovery of Sulfisoxazole from Synthetic Formulations

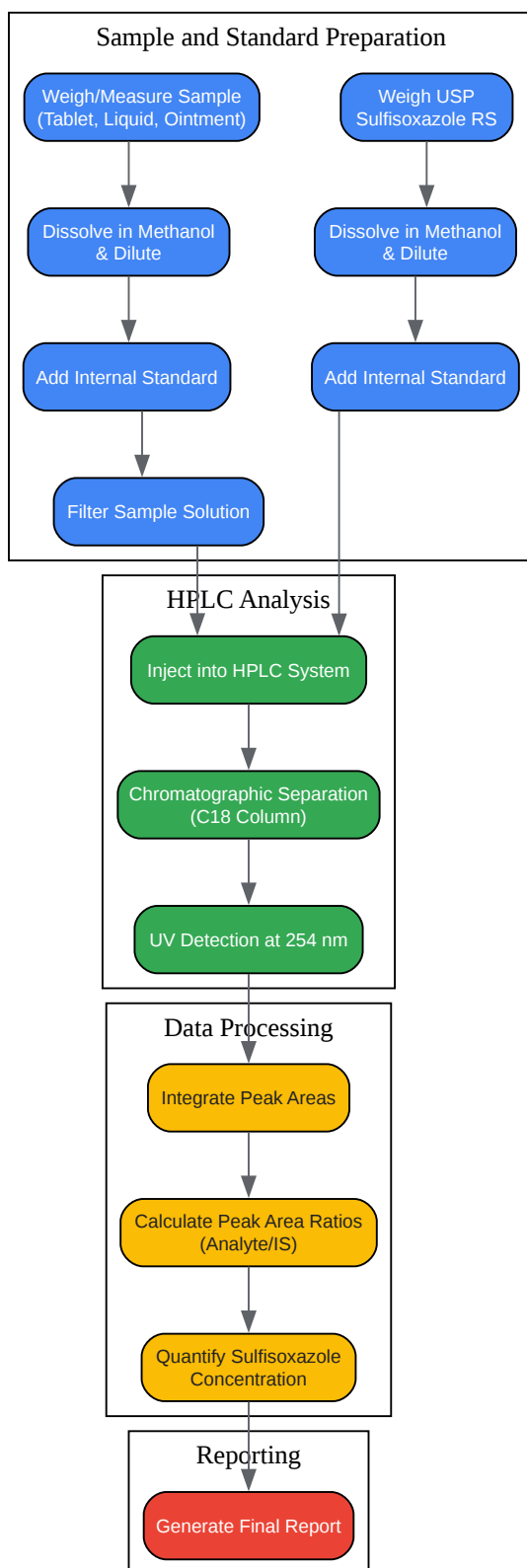
Formulation	Mean Recovery (%)
Synthetic Tablet Powder	99.9
Synthetic Ophthalmic Solution	100.0

Table 2: Precision of the Method (Coefficient of Variation)

Sample Type	Mean Coefficient of Variation (%)
Commercial Tablets	< 2.0
Synthetic Tablet Powder	< 2.0
Commercial Ophthalmic Solution	< 2.0
Synthetic Ophthalmic Solution	< 2.0
Commercial Ophthalmic Ointment	< 2.0

## Visualizations

Workflow for HPLC Determination of Sulfisoxazole



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Caption: Experimental workflow for the HPLC determination of sulfisoxazole.

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